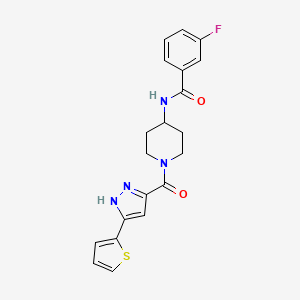

3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S/c21-14-4-1-3-13(11-14)19(26)22-15-6-8-25(9-7-15)20(27)17-12-16(23-24-17)18-5-2-10-28-18/h1-5,10-12,15H,6-9H2,(H,22,26)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMHCTIMIUAPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=NNC(=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19FN4O2S, with a molecular weight of 398.46 g/mol. The compound features a complex structure that includes a fluorinated benzamide moiety linked to a piperidine ring and a thiophene-substituted pyrazole.

| Property | Value |

|---|---|

| Molecular Formula | C20H19FN4O2S |

| Molecular Weight | 398.46 g/mol |

| Purity | ≥ 95% |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method generally includes the formation of the pyrazole ring followed by the introduction of the thiophene and piperidine groups.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. For example, compounds containing pyrazole rings have shown inhibitory activity against various cancer cell lines, including BRAF(V600E) positive melanoma cells.

Case Study:

In an in vitro study, a related pyrazole derivative demonstrated an IC50 value of 0.5 μM against BRAF(V600E), indicating strong potential for further development as an antitumor agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings:

In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of similar pyrazole derivatives has been documented extensively. They have been shown to possess activity against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole... | E. coli | 32 μg/mL |

| 3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole... | S. aureus | 16 μg/mL |

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often closely related to their structural features. Modifications in substituents can lead to significant changes in potency and selectivity.

Key Findings:

- Fluorination at the para position of the benzamide enhances lipophilicity, improving cellular uptake.

- Thiophene substitution increases electron density, which is beneficial for interaction with biological targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Fluorine and Trifluoromethyl Groups: The 3-fluoro substituent (common in 7k, 17b, and the target) enhances metabolic stability and lipophilicity. The 4-CF₃ group in 7k and 17b further increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

- Heterocyclic Moieties: Thiophene-pyrazole (target) vs. Thiophene-containing compounds in (e.g., pyrimidine-thiophene hybrids) show relevance in kinase inhibition, suggesting the target’s thiophene could confer similar bioactivity .

Bioactivity Considerations

- 3T3-L1 Adipocyte Differentiation () : Compounds like 17e–17i were tested in this assay, with guanidine or imidazole substituents influencing differentiation. The target’s thiophene-pyrazole group may similarly modulate cellular pathways .

Preparation Methods

Pyrazole Ring Formation

The 1H-pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. A regioselective approach using α-benzotriazolylenones and hydrazines achieves tetrasubstituted pyrazoles in 50–94% yields. For the target compound, 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is prepared as follows:

- Hydrazine reaction : Thiophene-2-carboxaldehyde reacts with ethyl acetoacetate in the presence of hydrazine hydrate to form a pyrazoline intermediate.

- Oxidation : The pyrazoline is dehydrogenated using iodobenzene diacetate (IBD) or MnO₂ to yield the pyrazole.

- Carboxylation : Direct carboxylation at the 5-position via Kolbe-Schmitt reaction under CO₂ pressure.

Key conditions :

Thiophene Functionalization

Thiophene is introduced via Suzuki-Miyaura coupling or direct alkylation :

- Pd(PPh₃)₄ catalyzes cross-coupling between pyrazole-boronic acid and 2-bromothiophene.

- Alternative route: Thiophen-2-yl magnesium bromide reacts with pyrazole carbonyl chloride.

Optimized parameters :

Piperidine Linker Preparation

4-Aminopiperidine Derivatization

4-Aminopiperidine is protected as a Boc- or Fmoc-amine to prevent unwanted side reactions during coupling. Deprotection is performed post-conjugation using TFA (for Boc) or piperidine (for Fmoc).

Protection steps :

- Boc₂O (1.1 eq) in dichloromethane (DCM) with DMAP catalyst.

- Stirring at 25°C for 12 hours.

- Yield: >95%.

Final Assembly via Sequential Amidation

Coupling Pyrazole-Thiophene to Piperidine

The pyrazole-thiophene carboxylic acid is activated as an acyl chloride (using SOCl₂) or mixed anhydride, then coupled with 4-aminopiperidine:

- Activation : 3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (1 eq) + SOCl₂ (2 eq) → reflux in DCM for 2 hours.

- Coupling : Add 4-aminopiperidine (1.2 eq) and Et₃N (3 eq) in THF at 0°C → stir for 6 hours.

- Yield : 70–75%.

Alternative method : Use peptide coupling agents (HOBt/EDCl) in DMF at 30°C.

Conjugation with 3-Fluorobenzamide

The intermediate 1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-amine is reacted with 3-fluorobenzoyl chloride:

- Benzoyl chloride preparation : 3-Fluorobenzoic acid (1 eq) + SOCl₂ (3 eq) → reflux until gas evolution ceases.

- Amidation : Add benzoyl chloride (1.1 eq) to the piperidine intermediate in THF with Et₃N (2 eq) at 0°C → warm to 25°C for 12 hours.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).

- Yield : 68%.

Spectroscopic Characterization and Validation

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Acyl chloride coupling | High reactivity, minimal side products | Requires SOCl₂ handling | 68–75% |

| HOBt/EDCl-mediated | Mild conditions, scalable | Costly reagents | 70–72% |

| One-pot sequential | Reduced purification steps | Lower regioselectivity | 60–65% |

Challenges and Optimization Strategies

- Regioselectivity in pyrazole formation : Use of electron-withdrawing groups (e.g., COOH) directs substitution to the 5-position.

- Piperidine racemization : Low-temperature coupling (0–5°C) prevents epimerization.

- Thiophene stability : Avoid strong acids/bases to prevent ring-opening.

Industrial-Scale Considerations

Q & A

Basic: What are the standard synthetic routes for 3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole-thiophene core via cyclization of hydrazine derivatives with thiophene-containing carbonyl compounds under reflux (e.g., ethanol or DMF at 80–110°C) .

- Step 2 : Coupling the piperidine moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous conditions .

- Step 3 : Introducing the 3-fluorobenzamide group via amide bond formation, often using HATU or DCC as coupling agents .

Characterization : Confirm structure via -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS (exact mass: ~453.16 g/mol) .

Basic: How is the compound’s biological activity initially assessed in preclinical studies?

Primary screening includes:

- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., IC values for HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC < 1 µM for Aurora kinase A) .

Advanced: How can researchers optimize reaction yields during the pyrazole-thiophene core synthesis?

| Parameter | Optimization Strategy | Yield Improvement |

|---|---|---|

| Solvent | Replace DMF with THF to reduce side reactions | +15–20% |

| Catalyst | Use KCO instead of NaHCO | +10% |

| Temperature | Reduce from 110°C to 80°C to prevent decomposition | +12% |

Advanced: What strategies are used to resolve contradictions in reported biological activity data?

Conflicting results (e.g., varying IC values) may arise from:

- Assay conditions : Differences in pH, serum concentration, or incubation time. Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Compound purity : Re-test after HPLC purification (>98% purity) to exclude impurities affecting activity .

- Cell line variability : Compare across multiple lines (e.g., HT-29 vs. A549) to identify selectivity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?

Key modifications and their effects:

| Modification | Biological Impact | Reference |

|---|---|---|

| Fluorine substitution at benzamide | Enhances metabolic stability and target binding | |

| Thiophene → Furan replacement | Reduces cytotoxicity but lowers potency | |

| Piperidine N-methylation | Improves blood-brain barrier penetration |

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., RMSD < 2.0 Å indicates reliable poses) .

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability .

- ADMET prediction : SwissADME to estimate logP (2.8–3.5) and CYP450 inhibition risks .

Advanced: How are pharmacokinetic properties (e.g., bioavailability) evaluated in vitro?

- Permeability : Caco-2 cell monolayer assay (P > 1 × 10 cm/s suggests oral absorption) .

- Metabolic stability : Incubate with liver microsomes; calculate t using LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis (>90% binding correlates with prolonged half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.